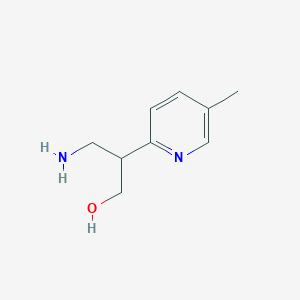
3-(2-Bromo-5-hydroxyphenyl)-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromo-5-hydroxyphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a ketone group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-hydroxyphenyl)-2-oxopropanoic acid typically involves the bromination of 5-hydroxybenzoic acid followed by a series of reactions to introduce the oxopropanoic acid moiety. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to control the reaction parameters precisely. The use of catalysts and solvents that facilitate the bromination and subsequent reactions is common in industrial settings to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Bromo-5-hydroxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Amines or thiols derivatives
Wissenschaftliche Forschungsanwendungen
3-(2-Bromo-5-hydroxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Bromo-5-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-hydroxybenzoic acid: Shares the bromine and hydroxyl groups but lacks the oxopropanoic acid moiety.
3-Bromophenylboronic acid: Contains a bromine atom on the phenyl ring but has a boronic acid group instead of the oxopropanoic acid moiety.
Uniqueness
3-(2-Bromo-5-hydroxyphenyl)-2-oxopropanoic acid is unique due to the combination of bromine, hydroxyl, and oxopropanoic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H7BrO4 |
|---|---|
Molekulargewicht |
259.05 g/mol |
IUPAC-Name |
3-(2-bromo-5-hydroxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H7BrO4/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3,11H,4H2,(H,13,14) |
InChI-Schlüssel |
OHLLRPSUFSYYHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)CC(=O)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Tert-butyl6-methyl7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B13593834.png)
![2-{3,4-dioxo-2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c][1,4]oxazin-2-yl}aceticacid](/img/structure/B13593842.png)
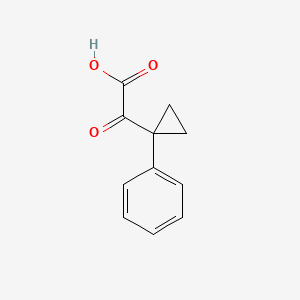

![tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(chlorosulfonyl)propanoate](/img/structure/B13593886.png)
![[(1R,2R)-2-phenylcyclopropyl]methanamine](/img/structure/B13593895.png)
![tert-butylN-({octahydropyrano[3,4-c]pyrrol-7a-yl}methyl)carbamatehydrochloride](/img/structure/B13593902.png)
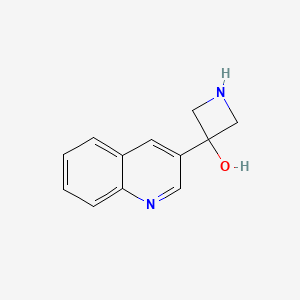
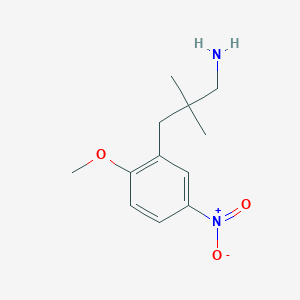
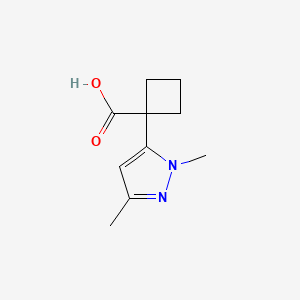
![2-[(2-Chlorophenyl)methyl]piperidinehydrochloride](/img/structure/B13593917.png)

